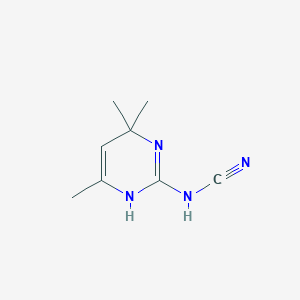

(4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide

Description

(4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide is a pyrimidine derivative with the molecular formula C₈H₁₂N₄ and a molecular weight of 164.21 g/mol . It is identified by the CAS registry number 34658-58-7 and is commercially available at 95% purity, as indicated by its inclusion in chemical catalogs . Structurally, it features a cyanoamide (-NH-C≡N) group attached to the 2-position of a 1,4-dihydropyrimidine ring, which is substituted with three methyl groups at the 4,4, and 6 positions.

Properties

IUPAC Name |

(4,4,6-trimethyl-1H-pyrimidin-2-yl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-6-4-8(2,3)12-7(11-6)10-5-9/h4H,1-3H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUWVESVKCVTPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N=C(N1)NC#N)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4,4,6-trimethyl-1,4-dihydropyrimidine with cyanamide. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key parameters such as reaction time, temperature, and catalyst concentration are carefully controlled to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield amines or other reduced forms.

Substitution: The cyanamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

(4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The target compound’s 4,4,6-trimethyl substitution contrasts sharply with the hydroxyl and keto groups in analogs. In contrast, hydroxyl and keto groups in analogs increase polarity, favoring solubility in aqueous media but reducing thermal stability .

Reactivity : The presence of keto groups in 1,4,5,6-Tetrahydro-4,6-dioxo-2-pyrimidinyl-cyanamide makes it prone to tautomerization and nucleophilic reactions, whereas the methylated derivative lacks such reactive sites .

Commercial Accessibility : Unlike the discontinued 1,4,5,6-Tetrahydro-4,6-dioxo derivative, the target compound remains available, underscoring its practical relevance in synthetic chemistry .

Biological Activity

(4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide is a nitrogen-containing heterocyclic compound with the molecular formula C8H12N4. Its unique structure features a pyrimidine ring substituted with three methyl groups and a cyanamide group, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound's IUPAC name is (4,4,6-trimethyl-1H-pyrimidin-2-yl)cyanamide. It is classified under various chemical databases, including PubChem and BenchChem, which provide insights into its synthesis and applications in research.

| Property | Value |

|---|---|

| Molecular Formula | C8H12N4 |

| CAS Number | 34658-58-7 |

| Molecular Weight | 168.21 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction modulates various biochemical pathways, influencing cellular functions such as proliferation and apoptosis.

Key Mechanisms:

- Protein Interaction : The compound may bind to enzymes or receptors involved in critical metabolic pathways.

- Cell Cycle Regulation : Preliminary studies suggest that it may influence cell cycle progression, potentially leading to apoptosis in cancer cells.

- Antioxidant Activity : Some studies indicate that it possesses antioxidant properties that could protect cells from oxidative stress.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. For example:

- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and colon carcinoma (HCT-116), with IC50 values indicating significant potency .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits inhibitory effects against certain bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Effects :

- Antimicrobial Activity Assessment :

- Mechanistic Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.